N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide
Description
N-(3-morpholinopropyl)isonicotinamide is a compound that belongs to the class of isonicotinamide derivatives It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an isonicotinamide moiety
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16/h2-3,5-6H,1,4,7-11H2,(H,15,17) |
InChI Key |
HKGWFSOXULJQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)isonicotinamide typically involves the reaction of isonicotinamide with 3-chloropropylmorpholine under appropriate conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-morpholinopropyl)isonicotinamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the isonicotinamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-morpholinopropyl)isonicotinamide N-oxide, while reduction may produce N-(3-morpholinopropyl)isonicotinamide alcohol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with biological molecules, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-(3-morpholinopropyl)isonicotinamide can be compared with other similar compounds, such as:
Isonicotinamide: The parent compound, which lacks the morpholine ring and propyl chain.
Nicotinamide: An isomer of isonicotinamide, with the carboxamide group in the 3-position instead of the 4-position.
N-(3-morpholinopropyl)nicotinamide: A similar compound where the isonicotinamide moiety is replaced with nicotinamide.
The uniqueness of N-(3-morpholinopropyl)isonicotinamide lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
